

# comparative study of Omigapil in different neurodegenerative disease models

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## Compound of Interest

Compound Name: *Omigapil*

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## Omigapil: A Comparative Analysis in Neurodegenerative Disease Models

A detailed examination of the experimental data and therapeutic potential of **Omigapil** across different neurodegenerative disease models reveals a promising preclinical profile that did not translate into clinical efficacy. This guide provides a comprehensive comparison of **Omigapil**'s performance in models of Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), and Congenital Muscular Dystrophy (CMD), offering insights for researchers, scientists, and drug development professionals.

**Omigapil** (also known as TCH346 and CGP3466b) is a CNS-penetrant compound with anti-apoptotic properties.<sup>[1]</sup> Its primary mechanism of action is the inhibition of the pro-apoptotic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Under conditions of cellular stress, GAPDH can be nitrosylated and translocate to the nucleus, where it interacts with Siah1, an E3 ubiquitin ligase, initiating a cell death cascade. **Omigapil** binds to GAPDH, preventing its nitrosylation and subsequent nuclear translocation, thereby blocking this apoptotic pathway without affecting GAPDH's glycolytic activity.<sup>[1]</sup>

## Comparative Preclinical and Clinical Findings

**Omigapil** demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases. However, these promising preclinical results did not translate into successful clinical outcomes in trials for ALS and PD.<sup>[1]</sup> In the case of CMD, a Phase I trial

established its safety, but the development was discontinued before efficacy could be determined.[\[2\]](#)

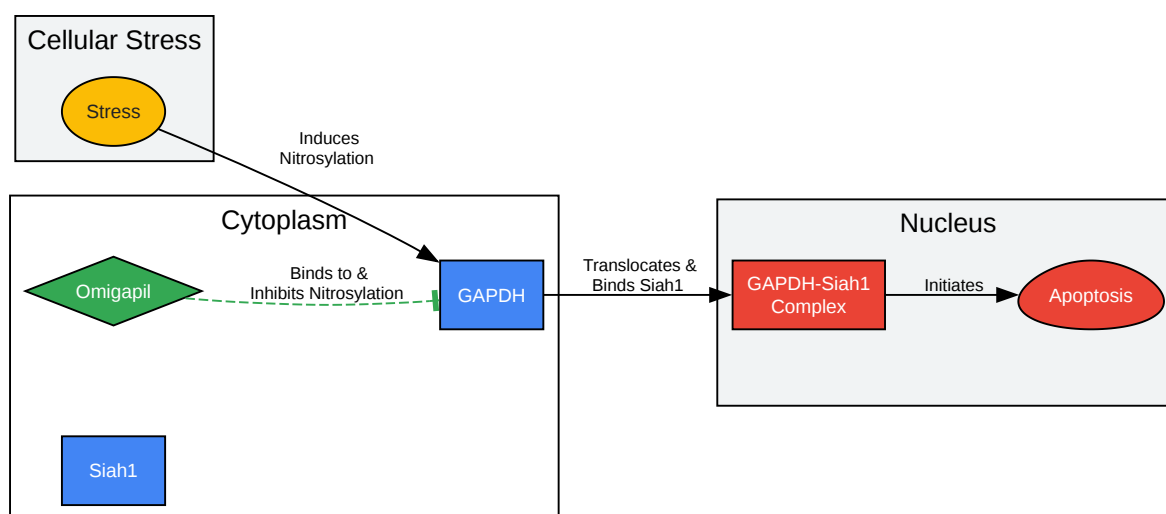
## Quantitative Data Summary

Disease Model	Animal Model	Key Preclinical Findings	Clinical Trial Outcome
Amyotrophic Lateral Sclerosis (ALS)	SOD1-G93A transgenic mice	Showed exceptional promise in eliciting neuroprotection.[1]	Phase II/III Trial: No significant difference in the rate of decline of the ALS Functional Rating Scale-Revised (ALSFRS-R) compared to placebo. The trial did not show evidence of a beneficial effect on disease progression.
Parkinson's Disease (PD)	MPTP-induced mouse model	Demonstrated neuroprotection of dopaminergic neurons.[1]	Phase II Trial: Did not show evidence of a neuroprotective effect. No significant differences in time to disability requiring dopaminergic treatment or changes in the Unified Parkinson's Disease Rating Scale (UPDRS) compared to placebo.
Congenital Muscular Dystrophy (CMD)	dyW/dyW and dy2J/dy2J mouse models (LAMA2-RD), Col6a1-/- mouse model (COL6-RD)	In dyW/dyW mice, Omigapil improved survival, weight, and locomotor activity. In dy2J/dy2J and Col6a1-/- mice, it decreased apoptosis.	Phase I Trial (CALLISTO): Safe and well-tolerated in children with LAMA2- and COL6-related dystrophies. However, the trial was not long enough to assess efficacy, and the development of

Omigapil for CMD was discontinued by Santhera Pharmaceuticals.[2]

## Signaling Pathway of Omigapil's Neuroprotective Action

The following diagram illustrates the proposed mechanism of action of **Omigapil** in preventing apoptosis.



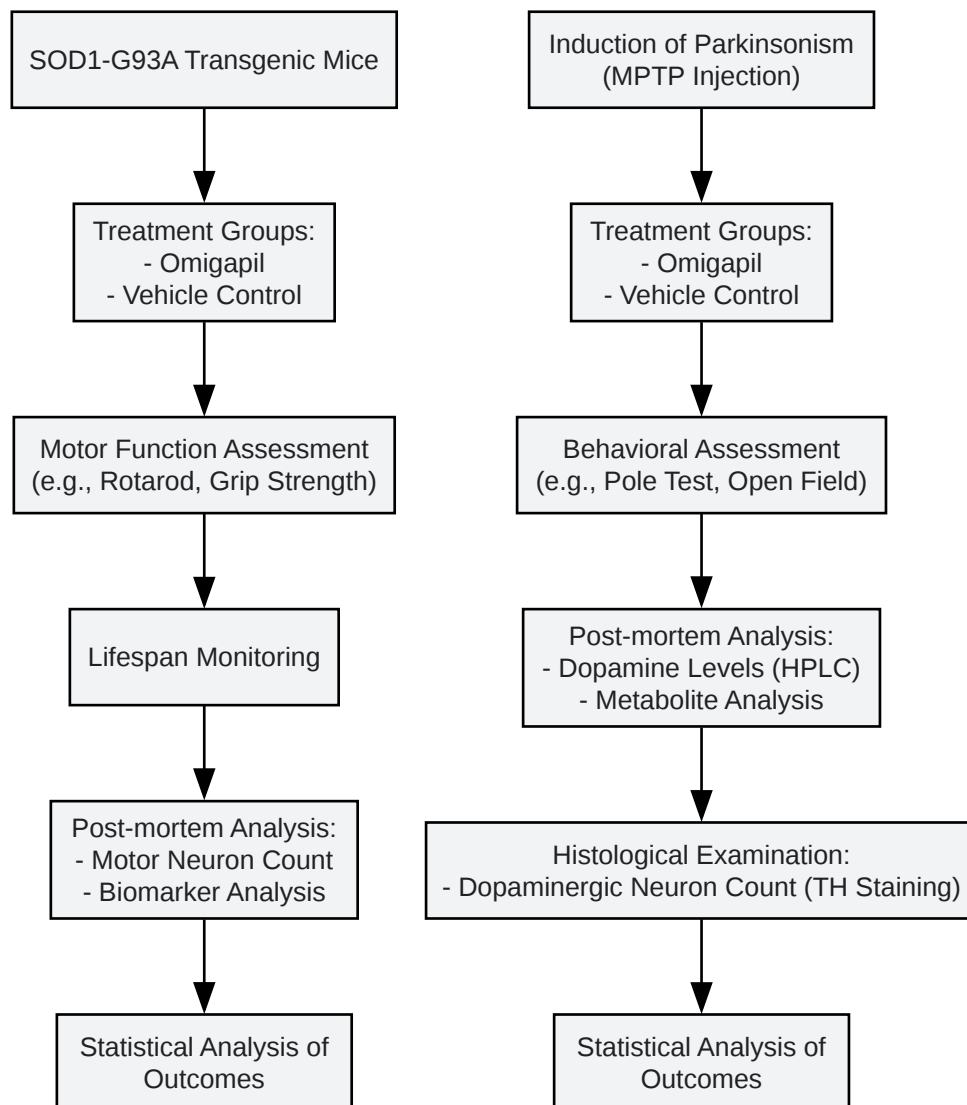
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Caption: **Omigapil's** mechanism of action in preventing apoptosis.

## Experimental Workflows

The preclinical evaluation of **Omigapil** in ALS and PD models followed standardized experimental workflows.

## Workflow for ALS Preclinical Studies



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## References

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